Physicochemical properties and characterization of 4-(2-Fluoro-5-nitrophenyl)-2-butanone
Physicochemical properties and characterization of 4-(2-Fluoro-5-nitrophenyl)-2-butanone
An In-depth Technical Guide to the Physicochemical Properties and Characterization of 4-(2-Fluoro-5-nitrophenyl)-2-butanone
Abstract: This technical guide provides a comprehensive overview of 4-(2-Fluoro-5-nitrophenyl)-2-butanone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. The document details the compound's fundamental physicochemical properties, outlines a putative synthetic pathway, and presents a suite of validated analytical methodologies for its structural confirmation and purity assessment. Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are described in detail. This guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded resource for the synthesis, characterization, and handling of this compound.
Chemical Identity and Physicochemical Properties
4-(2-Fluoro-5-nitrophenyl)-2-butanone is a functionalized organic compound featuring a ketone, a nitro group, and a fluorine atom on an aromatic ring. These functional groups impart specific chemical reactivity and spectroscopic characteristics, making it a potentially valuable intermediate for the synthesis of more complex molecules.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(2-Fluoro-5-nitrophenyl)butan-2-one | - |
| CAS Number | 1048971-00-1 | [2] |
| Molecular Formula | C₁₀H₁₀FNO₃ | Derived |
| Molecular Weight | 211.19 g/mol | Derived |
| Physical State | Yellow Oil | [3] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane.[4] | - |
| Melting Point | Data not available. | [3] |
| Boiling Point | Data not available. | - |
Synthesis and Purification Workflow
The synthesis of 4-aryl-2-butanones can often be achieved through multi-step reaction sequences.[5] A common strategy involves an initial carbon-carbon bond-forming reaction, such as a Mizoroki-Heck or aldol reaction, followed by selective hydrogenation.[5] For the title compound, a plausible approach is the nucleophilic aromatic substitution reaction between a suitable nitrophenyl precursor and a ketone enolate.
The following workflow outlines the general steps for synthesis and subsequent purification, which is critical for removing unreacted starting materials and byproducts.
Caption: General workflow for synthesis and purification.
Experimental Protocol: Purification by Column Chromatography
The rationale for using column chromatography is its effectiveness in separating compounds based on polarity. Given the functional groups present, the target compound is expected to have moderate polarity, allowing for efficient separation from non-polar impurities and highly polar byproducts on a silica gel stationary phase.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the target compound.
-
Fraction Collection: Collect the eluent in sequential fractions.
-
Purity Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. The combination of NMR, MS, FTIR, and HPLC provides orthogonal data points, leading to a high-confidence characterization.
Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The presence of the fluorine atom is particularly advantageous, as ¹⁹F is a spin-½ nucleus with 100% natural abundance, leading to observable couplings with nearby protons and carbons (J-coupling), which provides critical information about the substitution pattern on the aromatic ring.[6][7] Through-space couplings between the fluorine and the butanone side-chain protons may also be observed, offering insights into the molecule's preferred conformation.[8]
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the methyl protons (singlet), two methylene groups (triplets or more complex multiplets), and three aromatic protons (doublets or doublet of doublets). The chemical shifts and splitting patterns of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
-
¹³C NMR: Resonances for the carbonyl carbon (~208 ppm), methyl carbon, two methylene carbons, and six aromatic carbons. The carbons bonded to or near the fluorine atom will appear as doublets due to C-F coupling.
-
¹⁹F NMR: A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with adjacent aromatic protons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra at ambient temperature.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition.
Expected Spectral Features:
-
Molecular Ion: An intense peak corresponding to the exact mass of the molecule. In positive-ion ESI-MS, this would be the [M+H]⁺ ion at m/z 212.07. In EI-MS, this would be the molecular ion [M]⁺ at m/z 211.06.
-
Isotopic Pattern: A small M+1 peak due to the natural abundance of ¹³C.
-
Fragmentation: Characteristic fragments may include the loss of the acetyl group or cleavage of the bond between the aromatic ring and the side chain.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer and acquire data in the appropriate mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and compare its measured m/z value with the calculated theoretical mass. Analyze major fragment ions to support the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Expected Spectral Features:
-
C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, characteristic of a saturated aliphatic ketone.[9]
-
N-O Stretch (Nitro Group): Two strong absorption bands, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: A strong absorption typically found in the 1250-1000 cm⁻¹ region.
-
C-H Stretch: Absorptions just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As the compound is an oil, a neat liquid film is the simplest method. Place one drop of the pure oil between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Place the salt plates in the sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be acquired first and automatically subtracted.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a chemical compound. By separating the sample into its individual components, the area percentage of the main peak provides a quantitative measure of purity. A reverse-phase method is typically suitable for compounds of moderate polarity.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and a reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous component (e.g., water with 0.1% formic or phosphoric acid) and an organic component (e.g., acetonitrile or methanol).[10] For MS compatibility, formic acid is preferred.[10]
-
Method Parameters:
-
Mobile Phase Composition: Isocratic (e.g., 50:50 Water:Acetonitrile) or a gradient (e.g., starting at 70:30 and ramping to 20:80 over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
UV Detection: Monitor at a wavelength where the chromophores (nitrophenyl group) absorb strongly, e.g., 254 nm.
-
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound. Information is synthesized from safety data sheets of structurally related nitrophenyl and ketone-containing compounds.[3][11][12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye/face protection.[11][12]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11][12] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[13] Keep away from heat, sparks, and open flames.[11]
-
First-Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[11] Avoid direct sunlight.[3]
Conclusion
This guide has detailed the essential physicochemical properties and a comprehensive analytical characterization strategy for 4-(2-Fluoro-5-nitrophenyl)-2-butanone. By employing a combination of NMR, MS, FTIR, and HPLC, researchers can confidently verify the structure and purity of this compound. The provided protocols and workflows serve as a practical resource for scientists engaged in the synthesis and application of this and related chemical entities. Adherence to the outlined safety procedures is paramount for its responsible handling in a research environment.
References
- Safety Data Sheet. (n.d.). Google Cloud.
- Safety Data Sheet. (2024, June 18). Google Cloud.
- SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
- SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 26). TCI Chemicals.
- Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. (n.d.). The Royal Society of Chemistry.
- Buy 4-(5-Fluoro-2-nitrophenyl)butan-2-ol (EVT-13742424). (n.d.). EvitaChem.
- 4-(2-Fluoro-5-nitrophenyl)-2-butanone. (2025, August 25). cas号查询.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021, March 1). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
- Infrared spectrum of butanone. (n.d.). doc brown's advanced organic chemistry revision notes.
- Separation of 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
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Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022, November 12). MDPI. Retrieved from [Link]
- (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone. (n.d.). CymitQuimica.
- Fluorine NMR. (n.d.). University of Wisconsin-Madison.
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A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. (2011, May 20). Moodle@Units. Retrieved from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]
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